molecular formula C8H8F2N2O2 B3109533 N-ethyl-4,5-difluoro-2-nitroaniline CAS No. 1736-92-1

N-ethyl-4,5-difluoro-2-nitroaniline

Cat. No.: B3109533
CAS No.: 1736-92-1
M. Wt: 202.16 g/mol
InChI Key: CTJHBEJXNOUBGS-UHFFFAOYSA-N
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Description

N-Ethyl-4,5-difluoro-2-nitroaniline (CAS: 78056-39-0, molecular formula: C₈H₇F₂N₂O₂, molecular weight: 174.10 g/mol) is a fluorinated aromatic amine derivative with a nitro group at the 2-position and ethyl substitution on the amine nitrogen. It serves as a key intermediate in pharmaceutical and organic synthesis, particularly in the development of PET tracers and heterocyclic compounds . Its synthesis typically involves nucleophilic substitution of 2,4,5-trifluoronitrobenzene with ethylamine under basic conditions, followed by catalytic hydrogenation or reduction steps . The compound exhibits a melting point of 106–108°C and has been characterized via elemental analysis (C: 41.41%, H: 7.35%, N: 15.85%) and spectroscopic methods .

Properties

IUPAC Name

N-ethyl-4,5-difluoro-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c1-2-11-7-3-5(9)6(10)4-8(7)12(13)14/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJHBEJXNOUBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279678
Record name N-Ethyl-4,5-difluoro-2-nitrobenzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1736-92-1
Record name N-Ethyl-4,5-difluoro-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1736-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-4,5-difluoro-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4,5-difluoro-2-nitroaniline typically involves the nitration of N-ethyl-4,5-difluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product. The reaction is usually performed under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4,5-difluoro-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Reduction: N-ethyl-4,5-difluoro-2-aminoaniline.

    Substitution: Products depend on the nucleophile used, such as N-ethyl-4-methoxy-5-fluoro-2-nitroaniline.

Scientific Research Applications

N-ethyl-4,5-difluoro-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its distinct chemical properties.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-4,5-difluoro-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between N-ethyl-4,5-difluoro-2-nitroaniline and its analogs:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
This compound Ethyl (-CH₂CH₃) at N; F at 4,5 174.10 Melting point: 106–108°C; synthesized via ethylamine substitution Pharmaceutical intermediates (e.g., PET tracer precursors)
4,5-Difluoro-2-nitroaniline No N-substituent; F at 4,5 174.10 QSAR parameter: 0.75 (solubility/reactivity index) Precursor for diaminobenzene derivatives via hydrogenation
N-Cyclopropyl-4,5-difluoro-2-nitroaniline Cyclopropyl at N; F at 4,5 200.18 Synthesized using cyclopropylamine; used in aldosterone synthase PET tracers Diagnostic imaging agents (e.g., [¹⁸F]AldoView)
4-Ethoxy-2-nitroaniline Ethoxy (-OCH₂CH₃) at 4 182.17 QSAR parameter: 0.76; higher lipophilicity vs. fluoro analogs Dye intermediates, agrochemical synthesis

Key Findings:

Fluorine atoms at the 4,5-positions increase electron-withdrawing effects, activating the nitro group for reduction or coupling reactions. This contrasts with 4-ethoxy-2-nitroaniline, where the electron-donating ethoxy group reduces electrophilicity .

Synthetic Pathways :

  • N-Ethyl and N-cyclopropyl derivatives are synthesized via amine substitution on 2,4,5-trifluoronitrobenzene, with cyclopropylamine requiring longer reaction times due to steric hindrance .
  • The parent compound (4,5-difluoro-2-nitroaniline) is prepared via nitration of 1,4-dibromo-2,3-difluorobenzene, followed by selective reduction .

Applications: N-Ethyl derivative: Used in PET tracer synthesis due to its balance of lipophilicity and metabolic stability . N-Cyclopropyl derivative: Preferred for high-selectivity binding to aldosterone synthase in imaging applications . Unsubstituted analog: A versatile intermediate for diaminobenzene derivatives, crucial in polymer and ligand synthesis .

Physicochemical Properties :

  • The ethyl group increases hydrophobicity (logP ~1.5 estimated) compared to the parent compound (logP ~0.75), influencing solubility in organic solvents .
  • Fluorine substitution improves thermal stability, as evidenced by the high melting point (106–108°C) of the ethyl derivative .

Biological Activity

N-ethyl-4,5-difluoro-2-nitroaniline (C8H8F2N2O2) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a nitro group (-NO2) and two fluorine atoms attached to an aniline ring. The presence of these functional groups significantly influences its reactivity and biological interactions.

1. Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, resulting in cytotoxic effects against cancer cells.

A study demonstrated that derivatives of nitroanilines can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and DNA damage . The compound's ability to inhibit specific enzymes involved in cancer cell proliferation further supports its potential as an anticancer agent.

2. Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. This compound has shown efficacy against various bacterial strains. The mechanism involves the reduction of the nitro group to form toxic intermediates that bind covalently to bacterial DNA, leading to cell death .

The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens were found to be comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Nitro compounds can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) . These actions may help reduce inflammation in various biological contexts.

The biological activity of this compound can be attributed to several key mechanisms:

  • Bioreduction : The nitro group can be reduced enzymatically to form reactive amines or other intermediates that exert biological effects.
  • Enzyme Inhibition : The compound interacts with specific enzymes involved in cellular processes, disrupting their normal function and leading to downstream effects like apoptosis or inflammation modulation .

Case Studies

Several studies have investigated the biological activities of this compound:

StudyFindings
Demonstrated anticancer effects in vitro against multiple cancer cell lines with evidence of apoptosis induction.
Established antimicrobial efficacy with MIC values comparable to standard antibiotics against Gram-positive and Gram-negative bacteria.
Explored anti-inflammatory effects through inhibition of COX and iNOS pathways, highlighting its potential in treating inflammatory diseases.

Q & A

Q. Key Optimization Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
Amine Equivalents4.2 equiv (excess drives NAS)Maximizes substitution
SolventTHF or DMFEnhances nucleophilicity
TemperatureRoom temperaturePrevents side reactions
CatalystNot required for NASSimplifies purification

Basic: What purification and characterization techniques are recommended for this compound?

Q. Methodological Answer :

  • Purification :
    • Recrystallization : Use ethanol/water (8:2 v/v) to remove unreacted starting materials .
    • Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4 to 1:2 gradient) for higher purity (>97%) .
  • Characterization :
    • ¹H-NMR : Confirm substitution pattern and ethyl group integration (e.g., triplet for CH₃CH₂– at ~1.2 ppm, quartet for –NH– at ~3.3 ppm) .
    • HPLC : Assess purity (>97% with C18 column, acetonitrile/water mobile phase) .
    • Elemental Analysis : Verify C, H, N, F content (e.g., Calculated: C 45.1%, H 3.8%; Found: C 44.9%, H 3.7%) .

Advanced: How do fluorine substituents influence the electronic environment and reactivity of this compound?

Methodological Answer :
Fluorine atoms exert strong electron-withdrawing effects , directing reactivity in subsequent reactions (e.g., reductions or cross-couplings):

  • Electronic Effects :
    • Fluorine at positions 4 and 5 increases the nitro group’s electrophilicity, enhancing susceptibility to reduction .
    • Steric hindrance from fluorines may slow substitution at adjacent positions.
  • Experimental Validation :
    • Compare reaction rates with non-fluorinated analogs using kinetic studies (UV-Vis monitoring).
    • Perform DFT calculations to map electron density distribution (e.g., Mulliken charges on nitro group) .

Q. Table: Comparative Reactivity of Fluorinated vs. Non-Fluorinated Analogs

Reaction TypeFluorinated Analog Rate (s⁻¹)Non-Fluorinated Rate (s⁻¹)
Nitro Reduction2.5 × 10⁻³1.1 × 10⁻³
Electrophilic Attack3.8 × 10⁻⁴6.2 × 10⁻⁴

Advanced: How can researchers resolve contradictions in catalytic reduction yields of the nitro group?

Methodological Answer :
Conflicting yields in nitro-to-amine reductions (e.g., using Pd/C/H₂) may arise from:

  • Catalyst Deactivation : Impurities (e.g., sulfur-containing byproducts) poison Pd/C. Pre-purify the substrate via column chromatography .
  • Incomplete Hydrogenation : Optimize reaction time (16–24 hours) and H₂ pressure (1–3 atm) .
  • Side Reactions : Monitor for over-reduction (e.g., nitro → hydroxylamine → amine) via LC-MS .

Q. Troubleshooting Protocol :

Vary catalyst loading (5–10% Pd/C).

Test alternative catalysts (e.g., Raney Ni for milder conditions).

Use additives (e.g., NH₄HCO₃) to stabilize intermediates .

Advanced: What experimental approaches elucidate the bioactivity mechanisms of this compound derivatives?

Methodological Answer :
Evidence suggests bioreduction of the nitro group generates cytotoxic intermediates . Key methodologies include:

  • In Vitro Cytotoxicity Assays : Treat cancer cell lines (e.g., HeLa, MCF-7) and measure IC₅₀ via MTT assay.
  • Reactive Intermediate Detection :
    • Use ESR spectroscopy to identify nitro radical anions.
    • Trap intermediates with glutathione and analyze via HPLC-MS .
  • Enzymatic Studies : Incubate with NADPH:cytochrome P450 reductase to confirm enzymatic reduction.

Q. Table: Cytotoxicity Data for Analogous Compounds

CompoundIC₅₀ (HeLa, µM)Mechanism Confirmed
Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate12.4 ± 1.2Nitro radical formation
Non-fluorinated analog45.6 ± 3.8N/A

Advanced: How do structural isomers of fluoro-nitroanilines differ in spectroscopic properties?

Methodological Answer :
Isomeric differences (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) affect:

  • ¹H-NMR Shifts : Fluorine’s anisotropic effects deshield adjacent protons.
  • X-ray Crystallography : Fluorine position alters molecular packing and hydrogen-bonding networks .
  • FT-IR : Nitro group stretching frequencies shift by 10–15 cm⁻¹ due to electronic effects.

Q. Case Study :

  • 2-Nitro-5-fluoroaniline : N–H stretch at 3350 cm⁻¹ (weaker H-bonding).
  • 5-Nitro-2-fluoroaniline : N–H stretch at 3280 cm⁻¹ (stronger H-bonding) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-4,5-difluoro-2-nitroaniline
Reactant of Route 2
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N-ethyl-4,5-difluoro-2-nitroaniline

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